molecular formula C25H21N5O2 B5176616 N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide

N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide

Cat. No.: B5176616
M. Wt: 423.5 g/mol
InChI Key: YYYVYFJOJHNWAG-UHFFFAOYSA-N
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Description

N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide is a polyheterocyclic compound featuring a pyrazolo-pyrido-pyrimidinone core substituted with a 2-ethyl group, a 3-phenyl moiety, and a para-substituted phenylacetamide side chain.

Properties

IUPAC Name

N-[4-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-3-21-23(17-7-5-4-6-8-17)24-26-15-20-22(30(24)28-21)13-14-29(25(20)32)19-11-9-18(10-12-19)27-16(2)31/h4-15H,3H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYVYFJOJHNWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide, multiple steps are involved which include:

  • Formation of Pyrazolo[1,5-a]pyrimidine core: : This often starts with the cyclization of appropriate hydrazines with pyrimidines under high-temperature conditions in the presence of a suitable acid catalyst.

  • Functional Group Modifications:

  • Final Acetylation: : The final step involves acetylation of the amine group using acetic anhydride under mild conditions.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with continuous flow processes to ensure efficiency and purity. High-pressure reactors and advanced separation techniques like crystallization and chromatography are employed to yield the compound in its pure form.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes various chemical transformations to modify its structure and enhance biological activity.

Nucleophilic Aromatic Substitution (NAS)

At position 7 of the pyrazolo[1,5-a]pyrimidine core, NAS reactions enable the introduction of diverse substituents. For example:

Reaction TypeConditionsOutcome
Chloride displacementStrong acid, elevated temperatureSubstituted derivatives (e.g., aryl, alkyl groups)
Amine couplingBasic conditions (e.g., triethylamine)Aminoderivatives for enzyme inhibition

Suzuki Coupling

This palladium-catalyzed reaction introduces aryl groups at position 3:

  • Conditions : Palladium catalyst, boronic acid, base .

  • Outcome : Enhanced structural diversity for anticancer applications .

Formylation

Vilsmeier-Haack reagents enable formyl group installation at position 3:

  • Conditions : Vilsmeier-Haack reagents, room temperature .

  • Outcome : Aldehydes for further functionalization (e.g., oxidation to carboxylic acids) .

Degradation and Stability

The compound’s stability depends on its functional groups:

  • Acetamide Hydrolysis : Acidic or basic conditions may cleave the amide bond, forming a carboxylic acid.

  • Ethyl Group Oxidation : Susceptible to oxidation (e.g., using KMnO₄) to yield a ketone.

Comparison of Functionalization Methods

MethodAdvantagesLimitationsApplications
Suzuki CouplingHigh regioselectivityRequires expensive catalystsAnticancer agents
Nucleophilic SubstitutionCost-effectiveSensitive to electronic effectsEnzyme inhibitors
FormylationMild conditionsLimited substrate scopeDerivatives for drug design

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to a class of heterocyclic compounds known for their biological activities. Specifically, pyrazolo[1,5-a]pyridine derivatives have been linked to several therapeutic effects, including:

  • Anticancer Activities : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancer .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Pyrazolo derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases such as arthritis and colitis .
  • Neurological Disorders : Similar compounds have shown promise in treating neurological disorders. The presence of the pyrazolo ring system is associated with dopamine receptor modulation, which is crucial for conditions like Parkinson's disease and schizophrenia .

Synthesis Strategies

The synthesis of N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide typically involves several key steps:

  • Cross-Dehydrogenative Coupling : A recent study highlighted an efficient method for synthesizing pyrazolo derivatives through cross-dehydrogenative coupling reactions involving β-ketoesters and β-diketones with N-amino-2-iminopyridines. This method allows for high atom economy and yields of the desired products .
  • Cyclization Reactions : The formation of the pyrazolo ring can also be achieved through cyclization reactions under specific conditions that promote the formation of the heterocyclic structure. This approach has been optimized to enhance yields and reduce reaction times.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related pyrazolo compound in vitro. The results demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of a similar pyrazolo derivative in a murine model of colitis. The compound significantly reduced inflammation markers and improved histological scores compared to controls, indicating its potential as a therapeutic agent for inflammatory bowel diseases.

Mechanism of Action

The mechanism by which N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide exerts its effects involves interaction with molecular targets like enzymes and receptors. The compound’s pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is believed to interact with nucleotide-binding sites, affecting various cellular pathways and inhibiting specific enzyme activities, leading to its bioactive properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness arises from its substituent arrangement. Key analogs and their differences are outlined below:

Compound Name / CAS Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone 2-Ethyl, 3-phenyl, N-(4-phenyl)acetamide C₂₅H₂₂N₆O₂* ~446.5
N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone 2,4-Dimethoxyphenylacetamide (no ethyl or phenyl substituents on core) C₁₉H₁₇N₅O₄ 379.4
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazinone Pyrimidinyl and substituted phenyl groups Varies Varies
1,5-Dihydro-6-[(2-substituted-phenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidinone Thioether-linked phenacyl groups, substituted phenyl rings Varies Varies

Notes:

  • The target compound’s 2-ethyl and 3-phenyl groups may enhance lipophilicity and π-π stacking interactions compared to the methoxy-substituted analog in .
  • The absence of a benzo[b][1,4]oxazinone moiety (as in ) or thioether linkages (as in ) distinguishes the target’s pharmacological profile.

Spectroscopic Characterization

  • 1H NMR : The target’s ethyl group (~1.2–1.4 ppm for CH₃, ~2.5–3.0 ppm for CH₂) and acetamide protons (~2.1 ppm for CH₃, ~8.0–10.0 ppm for NH) would distinguish it from analogs like , which show methoxy (~3.8 ppm) and aromatic proton splits .
  • IR Spectroscopy: Expected carbonyl stretches (~1650–1750 cm⁻¹) for the pyrimidinone and acetamide groups align with reported data for similar compounds .
  • Mass Spectrometry : High-resolution MS would confirm the molecular ion peak at m/z ~446.5, contrasting with ’s m/z 379.4 .

Hydrogen Bonding and Crystallography

  • The pyrimidinone and acetamide groups in the target compound likely participate in intermolecular hydrogen bonds, forming stable crystal lattices. Etter’s graph-set analysis (as discussed in ) could predict N–H···O and C=O···H–N interactions, analogous to patterns observed in pyrazolo-pyrimidinones .
  • Compared to the methoxy-substituted analog , the target’s ethyl and phenyl groups may reduce solubility but enhance hydrophobic interactions in biological systems.

Biological Activity

N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[1,5-a]pyrimidine core. The general synthetic strategy has been outlined in several studies, where various substituents are introduced to enhance biological activity. For example, the reaction of 2-amino nicotinic acid with acyl chlorides followed by acetylation has been documented as a method to create similar derivatives with promising bioactivity .

Anticancer Properties

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of pyridopyrimidine have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In particular, phenyl-substituted derivatives have demonstrated enhanced cytotoxicity compared to their aliphatic counterparts .

The compound has been evaluated for its ability to inhibit cell proliferation in these lines using MTT assays, where it showed promising results. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can lead to increased potency against cancer cells .

Enzymatic Inhibition

In addition to anticancer activity, this compound may also act as an inhibitor of various enzymes. Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit inhibitory effects on adenosine receptors (A1 and A2A), which are crucial in cancer metabolism and proliferation .

Table of Biological Activities

Activity TypeCell Line/TargetResultReference
AnticancerMCF-7IC50 = X µM (high potency)
AnticancerHeLaIC50 = Y µM (moderate)
Enzyme InhibitionA1/A2A Adenosine ReceptorsSignificant inhibition observed

Case Study: Cytotoxic Evaluation

In a detailed study evaluating the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds with electron-withdrawing groups on the phenyl ring exhibited superior activity against both MCF-7 and HeLa cell lines. For instance, a derivative with a 4-chlorophenyl substitution demonstrated the highest potency among tested compounds .

Q & A

Q. Methodological Answer :

  • 1H NMR : Identify acetamide protons (δ ~2.0–2.1 ppm) and pyrimidine aromatic protons (δ ~6.8–8.6 ppm). Use DMSO-d6 for solubility ().
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 362.0) and detect impurities ().
  • HPLC : Monitor purity (>95%) using C18 columns with ammonium acetate buffer (pH 6.5) ().

Advanced: How can conflicting spectral or reactivity data be resolved during derivatization?

Q. Methodological Answer :

  • Controlled Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate variables. For example, reports conflicting yields when using α-chloroacetamides vs. 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones.
  • Cross-Validation : Use tandem MS/MS to confirm unexpected adducts or byproducts. Compare with PubChem’s computed InChI keys (e.g., GTQQWWSFTGMJAD) for structural alignment ().

Basic: What experimental design principles optimize reaction scalability?

Methodological Answer :
Apply factorial design (e.g., Box-Behnken) to minimize trial-and-error:

Variables : Solvent (ethanol vs. DMF), temperature (0–80°C), and catalyst loading (0.1–1.0 eq).

Outputs : Yield, purity, and reaction time ().

Statistical Analysis : Use ANOVA to identify significant factors. For example, shows ethanol/piperidine at 0–5°C maximizes yield while minimizing side reactions.

Advanced: What strategies address low bioavailability in preclinical studies?

Q. Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethoxycarbonyl) to the pyrimidine core, enhancing solubility ().
  • Metabolic Stability : Use deuterated acetamide groups (e.g., CD3 instead of CH3) to slow CYP450-mediated degradation ().
  • In Silico Modeling : Predict logP and permeability using Molinspiration or SwissADME, guided by PubChem’s SMILES data (e.g., Canonical SMILES: CN1C=C2C(=N1)C(=O)N...) ().

Basic: How to troubleshoot low yields in the final coupling step?

Q. Methodological Answer :

  • Activation : Use coupling agents like EDCI/HOBt for acetamide bond formation ().
  • Purification : Employ gradient column chromatography (hexane:EtOAc 3:1 to 1:2) to separate unreacted starting materials ().
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc) or in situ IR for carbonyl (C=O) stretch at ~1680 cm⁻¹ ().

Advanced: What interdisciplinary approaches advance mechanistic studies of enzyme inhibition?

Q. Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Ki) against target enzymes (e.g., kinases).
  • Crystallography : Co-crystallize the compound with enzymes (e.g., pyrazolo[1,5-a]pyrimidine derivatives with CDK2) to map binding interactions ().
  • Machine Learning : Train models on bioactivity datasets (e.g., ChEMBL) to predict off-target effects ().

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • Toxicity Screening : Conduct Ames tests for mutagenicity ().
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (acetamide derivatives).
  • Waste Disposal : Neutralize reaction residues with 10% acetic acid before disposal ().

Advanced: How to design a multi-parametric stability study for long-term storage?

Q. Methodological Answer :

  • ICH Guidelines : Test under accelerated conditions (40°C/75% RH for 6 months). Monitor degradation via HPLC for peaks corresponding to hydrolysis byproducts (e.g., free acetamide).
  • Light Sensitivity : Store in amber vials; use UV-Vis to track photodegradation (λmax ~270 nm) ().

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